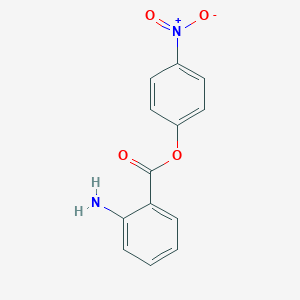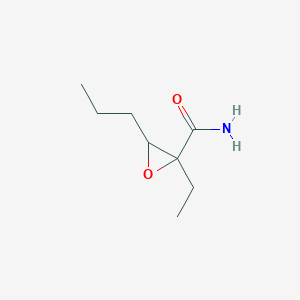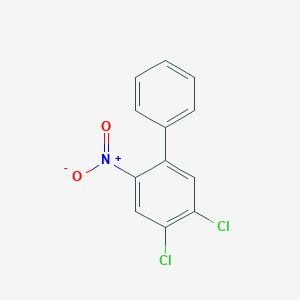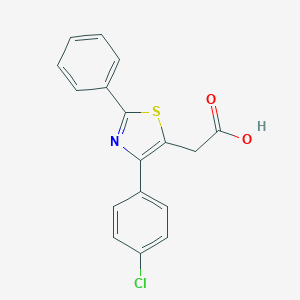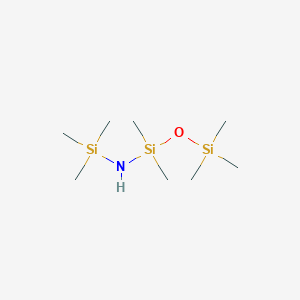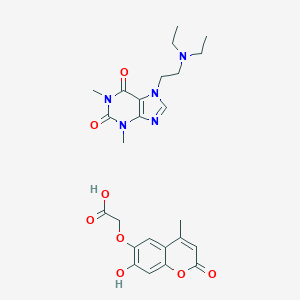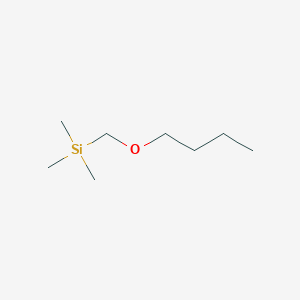
Silane, (butoxymethyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (butoxymethyl)trimethyl- is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is also known as BMTMS and is widely used in the field of organic chemistry.
Wirkmechanismus
Silane, (butoxymethyl)trimethyl- acts as a coupling agent between two surfaces by forming a covalent bond with both surfaces. This helps to improve the adhesion between the surfaces and also provides a protective coating. The compound also acts as a cross-linking agent, which helps to improve the mechanical properties of the resulting material.
Biochemische Und Physiologische Effekte
Silane, (butoxymethyl)trimethyl- has no known biochemical or physiological effects. It is considered to be non-toxic and non-hazardous.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Silane, (butoxymethyl)trimethyl- in lab experiments is its ability to improve the adhesion between two surfaces. This makes it a useful compound in the production of composites, adhesives, and coatings. However, one of the limitations of using this compound is its high reactivity, which can make it difficult to handle.
Zukünftige Richtungen
There are several future directions for the use of Silane, (butoxymethyl)trimethyl- in scientific research. One area of interest is the development of new coupling agents that can be used in the production of high-performance materials. Another area of interest is the use of this compound in the synthesis of new dendrimers for drug delivery and other applications. Additionally, there is a growing interest in the use of this compound in the field of nanotechnology, where it can be used to improve the properties of nanomaterials.
Synthesemethoden
Silane, (butoxymethyl)trimethyl- can be synthesized by reacting trimethylchlorosilane with butanol in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in high purity.
Wissenschaftliche Forschungsanwendungen
Silane, (butoxymethyl)trimethyl- is used in various scientific research applications such as surface modification, polymer synthesis, and nanotechnology. It is widely used as a coupling agent in the production of composites, adhesives, and coatings. It is also used in the synthesis of dendrimers, which are highly branched macromolecules used in drug delivery and other applications.
Eigenschaften
CAS-Nummer |
18246-52-1 |
|---|---|
Produktname |
Silane, (butoxymethyl)trimethyl- |
Molekularformel |
C8H20OSi |
Molekulargewicht |
160.33 g/mol |
IUPAC-Name |
butoxymethyl(trimethyl)silane |
InChI |
InChI=1S/C8H20OSi/c1-5-6-7-9-8-10(2,3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
LHBBBFDSXZFDTA-UHFFFAOYSA-N |
SMILES |
CCCCOC[Si](C)(C)C |
Kanonische SMILES |
CCCCOC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



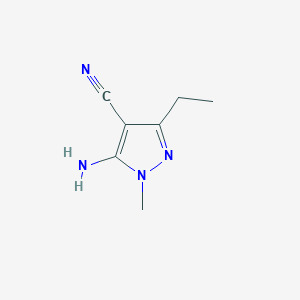
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
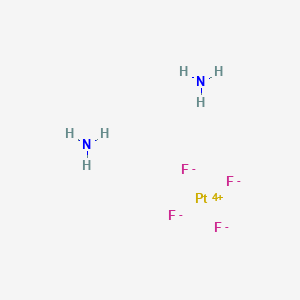
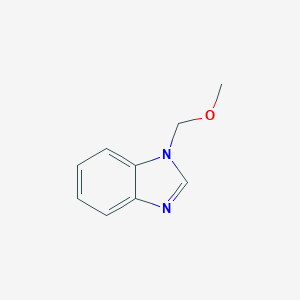
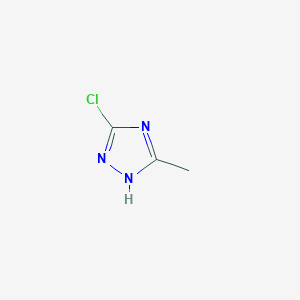
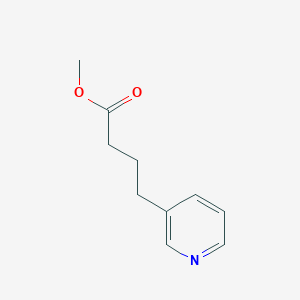
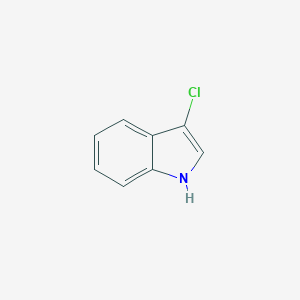
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
